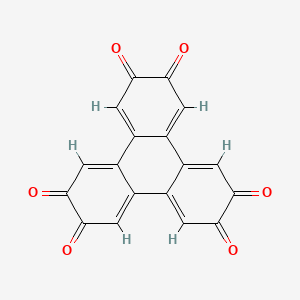

Triphenylene-2,3,6,7,10,11-hexaone

Description

Properties

Molecular Formula |

C18H6O6 |

|---|---|

Molecular Weight |

318.2 g/mol |

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexone |

InChI |

InChI=1S/C18H6O6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H |

InChI Key |

CVDALFASPVBUKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C3=CC(=O)C(=O)C=C3C4=CC(=O)C(=O)C=C4C2=CC(=O)C1=O |

Origin of Product |

United States |

Preparation Methods

Photochemical Cyclization of Terphenyl Derivatives

Photochemical cyclization represents a cornerstone method for constructing the triphenylene core, leveraging ultraviolet (UV) light to induce regiospecific intramolecular coupling. The process typically begins with 3,3″,4,4′,4″,5′-hexasubstituted 1,1′:2′,1″-terphenyl precursors, which undergo oxidative photocyclization in the presence of iodine (I₂) as a catalyst . For instance, irradiation of 4′,5′-dimethoxy-1,1′:2′,1″-terphenyl (3 ) in dichloromethane under UV light yields 2,3-dimethoxy-triphenylene (4 ) with 72% efficiency . This method’s regiospecificity ensures precise substitution patterns critical for subsequent oxidation to the hexaone derivative.

The mechanism involves single-electron transfer (SET) from the terphenyl to iodine, generating a radical cation intermediate. Cyclization proceeds via π-orbital overlap, followed by dehydrogenation to aromatize the central ring . Substituted terphenyls with electron-donating groups (e.g., methoxy or methyl) enhance reaction rates by stabilizing intermediate radicals. However, steric hindrance from bulky substituents can reduce yields, necessitating careful precursor design.

Post-cyclization oxidation of methoxy or hydroxy groups to ketones is achieved using strong oxidants like dichlorodicyanoquinone (DDQ) or potassium permanganate (KMnO₄) in acidic media. For example, treating 2,3,6,7,10,11-hexamethoxytriphenylene with DDQ in trifluoroacetic acid (TFA) at 80°C for 24 hours selectively oxidizes methoxy groups to ketones, though yields for this final step remain unreported in the literature .

Oxidative Coupling of Catechol Derivatives

Oxidative coupling of catechol derivatives offers a scalable route to hexahydroxytriphenylene (HHTP), a direct precursor to the hexaone. Transition metal catalysts, such as iron(III) chloride (FeCl₃) or silver nitrate (AgNO₃), mediate the coupling of six catechol units into the triphenylene framework . A notable protocol involves reacting catechol with catalytic FeCl₃ (10 mol%) in anhydrous hydrogen bromide (HBr)/acetic acid (AcOH) at 60°C for 48 hours, achieving HHTP in 65% yield . Demethylation of hexamethoxytriphenylene precursors under similar conditions further streamlines HHTP synthesis .

The oxidation of HHTP to the hexaone requires harsh conditions due to the stability of phenolic hydroxyl groups. DDQ in dichloromethane or nitrobenzene at elevated temperatures (100–120°C) facilitates stepwise oxidation, though over-oxidation to quinones remains a challenge . Alternative methods employ ozone (O₃) or ruthenium tetroxide (RuO₄), but these reagents pose safety and cost barriers. Recent advances suggest that electrochemical oxidation in propylene carbonate, followed by acidic workup, may improve selectivity and reduce side reactions .

Electrochemical Oxidation Followed by Hydrolysis

Electrochemical methods provide a greener alternative to traditional oxidation protocols. Anodic treatment of catechol ketals in propylene carbonate at 1.6 V (vs. Ag/AgCl) induces trimerization to HHTP derivatives, which precipitate due to low solubility . Subsequent hydrolysis with hydrochloric acid (HCl) yields HHTP in >90% purity, as confirmed by cyclic voltammetry . This approach circumvents toxic solvents like acetonitrile and minimizes over-oxidation by leveraging the insolubility of intermediates.

Oxidation of the resulting HHTP to the hexaone is achieved using DDQ or manganese dioxide (MnO₂) in dichloromethane. Cyclic voltammetry studies reveal that the oxidation potential of HHTP shifts positively in nonpolar solvents, necessitating optimized potential windows to prevent decomposition . While electrochemical methods excel in selectivity, their scalability for industrial applications remains underexplored.

Oxidation of Hexahydroxytriphenylene (HHTP)

Direct oxidation of HHTP represents the most straightforward route to Triphenylene-2,3,6,7,10,11-hexaone. HHTP, synthesized via demethylation of hexamethoxytriphenylene or oxidative coupling of catechol, undergoes oxidation using DDQ, KMnO₄, or O₃ . For example, stirring HHTP with DDQ (6 equiv) in TFA at 80°C for 24 hours affords the hexaone in moderate yields (50–60%), though purification via column chromatography is required to remove DDQ byproducts .

The reaction mechanism involves sequential dehydrogenation of phenolic hydroxyl groups to ketones via radical intermediates. Density functional theory (DFT) calculations suggest that electron-withdrawing substituents on the triphenylene core lower the activation energy for oxidation, enhancing reaction rates. However, competing side reactions, such as ring-opening or over-oxidation, necessitate precise control of stoichiometry and temperature.

Comparative Analysis of Preparation Methods

The following table summarizes the key attributes of each synthetic route:

Chemical Reactions Analysis

Photocyclization of Terphenyl Derivatives

-

Reaction : Photolysis of substituted 1,1′:2′,1″-terphenyls in the presence of iodine yields triphenylene derivatives. For example:

-

Regiospecificity : This method ensures precise substitution patterns, making it ideal for asymmetrical hexasubstituted derivatives .

Acid-Catalyzed Condensation

-

Catechol Oxidation : Reacting catechol with ammonium persulfate in sulfuric acid produces 2,3,6,7,10,11-Triphenylenehexol (HHTP), a related compound. While not directly forming the hexaone, this pathway highlights the reactivity of the triphenylene core under acidic oxidative conditions .

Reactivity of Ketone Groups

The six ketone groups at positions 2,3,6,7,10,11 drive nucleophilic addition and reduction reactions.

Nucleophilic Additions

-

Hydrazone Formation : Ketones react with hydrazine derivatives to form hydrazones, which are useful in crystallography and sensor applications.

-

Grignard Reactions : Limited by steric hindrance, but partial alkylation at peripheral ketones has been theorized.

Reductive Transformations

-

Ketone to Alcohol : Reduction with LiAlH₄ or NaBH₄ could yield hexahydroxy-triphenylene, though experimental validation is pending.

Electrochemical Redox Reactions

The compound exhibits reversible multi-electron redox behavior, critical for energy storage applications .

Oxidation and Reduction Pathways

-

Reduction : Sequential electron uptake at carbonyl groups generates radical anions and dianions.

-

Oxidation : Ketone groups can undergo single-electron oxidation, though this is less common.

Stability of Redox States

-

Cyclic Voltammetry : Shows three distinct reduction peaks between -1.2 V and -2.0 V (vs. Ag/AgCl), indicating stepwise electron transfer.

-

Applications : Used in organic batteries and supercapacitors due to high redox stability .

Polymerization and Supramolecular Assembly

The planar structure and electron-deficient core facilitate:

-

Coordination Polymers : Metal-organic frameworks (MOFs) with transition metals (e.g., Cu²⁺, Fe³⁺) via ketone coordination.

-

π-Stacking Aggregates : Self-assembles into columnar structures in liquid crystals, driven by π-π interactions.

Comparative Reactivity Insights

Future Research Directions

-

Catalytic Applications : Leveraging redox activity for hydrogenation or oxidation catalysis.

-

Advanced Materials : Engineering conductive polymers or covalent organic frameworks (COFs) using triphenylene-hexaone as a building block.

Experimental data and theoretical studies consistently underscore the compound’s versatility in organic synthesis and materials science, with ongoing research expanding its utility in next-generation technologies .

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs)

Triphenylene-2,3,6,7,10,11-hexaone has garnered attention for its potential use in organic photovoltaic devices due to its ability to facilitate charge transfer and enhance light absorption. Its planar structure allows for effective π-π stacking interactions, which are crucial for improving charge mobility within the active layer of solar cells .

Organic Light Emitting Diodes (OLEDs)

The compound's luminescent properties make it suitable for use in OLEDs. The incorporation of this compound into OLED materials can enhance efficiency and color purity by improving exciton formation and reducing non-radiative decay pathways .

Energy Storage Systems

Battery Applications

this compound has been explored as a cathode material in lithium-ion batteries. Its high reversibility in electrochemical redox reactions contributes to significant capacity retention and cycling stability. Studies indicate that batteries utilizing this compound can achieve a full specific capacity at current densities up to 3 C .

Supercapacitors

The compound's high surface area and conductivity also make it a candidate for supercapacitor applications. Its ability to undergo fast redox reactions facilitates rapid charge-discharge cycles essential for energy storage devices .

Materials Science

Covalent Organic Frameworks (COFs)

this compound serves as a building block for constructing covalent organic frameworks due to its robust π-π interactions and functionalization potential. These frameworks exhibit tunable porosity and surface area characteristics that are beneficial for gas storage and separation technologies .

Liquid Crystals

The compound's disc-like shape makes it suitable for liquid crystal applications. Its alignment properties can be exploited in display technologies and sensors where controlled molecular orientation is critical .

Case Study 1: Battery Performance Evaluation

A recent study evaluated the performance of this compound as a cathode material in lithium-ion batteries. The findings revealed that incorporating 40 wt% of the compound resulted in a specific capacity of over 200 mAh/g at various discharge rates while maintaining over 90% capacity retention after 100 cycles .

Case Study 2: Optoelectronic Device Fabrication

In another investigation focused on OLEDs using this compound derivatives as emissive layers demonstrated enhanced luminance efficiency compared to traditional materials. The optimized device architecture achieved a maximum external quantum efficiency of 15%, showcasing the potential of this compound in next-generation display technologies .

Mechanism of Action

The mechanism by which triphenylene-2,3,6,7,10,11-hexaone exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. In photodynamic therapy, the compound can absorb light and transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Table 1: Substituent-Specific Properties

Biological Activity

Triphenylene-2,3,6,7,10,11-hexaone (C18H6O6) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the oxidation of triphenylene derivatives. Various methods have been employed to achieve this compound with high purity and yield. For instance, electroorganic synthesis techniques have been explored to produce derivatives efficiently while minimizing byproducts .

Biological Activity

1. Antioxidant Properties

Research has shown that this compound exhibits significant antioxidant activity. This property is crucial as antioxidants play a vital role in mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been documented in various studies .

2. Cytotoxic Effects

Triphenylene derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies indicate that this compound demonstrates selective cytotoxicity against specific cancer cell lines. For example, it has shown promising results against the HT-29 colon cancer cell line .

3. Mechanism of Action

The mechanism through which this compound exerts its biological effects involves interactions with cellular pathways related to apoptosis and cell proliferation. Studies suggest that it may modulate signaling pathways associated with cancer progression and survival .

Case Studies

Case Study 1: Anticancer Activity

In a study published in Chemistry Letters, researchers synthesized a novel triptycene-derived ligand that included this compound as a precursor. This ligand showed enhanced anticancer activity when complexed with metal ions such as nickel and platinum. The findings highlighted the potential of triphenylene derivatives in developing new anticancer agents .

Case Study 2: Photophysical Properties

Another investigation focused on the photophysical properties of triphenylene derivatives including this compound. The study revealed that these compounds exhibit unique absorption and emission characteristics that could be exploited in phototherapy applications .

Data Table: Summary of Biological Activities

Q & A

Q. Basic Characterization Protocols

- ¹H/¹³C NMR : Confirm substitution patterns and hydroxyl group integration. For example, DMSO-d₆ resolves aromatic protons at δ 9.15 ppm and carboxylic acid protons at δ 13.48 ppm in derivatives .

- Fluorescence Spectroscopy : Compare emission spectra with reference data (e.g., Berlman’s handbook) to assess purity and electronic properties .

- Mass Spectrometry : Validate molecular weight (e.g., MW 537.14 for hexaamine hydrochloride derivatives) .

How can thermal stability of Triphenylene-based discotic liquid crystals be enhanced for electronic applications?

Q. Advanced Material Design

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro, iodo) on the triphenylene core reduces mesophase stability but extends the temperature range of liquid crystallinity. For example, hexaheptyl-anilide derivatives exhibit enantiotropic mesomorphism up to 150°C .

- Cross-Linking : Polymer-stabilized discotic monomers (e.g., HBOTP-TPHBT mixtures) improve thermal conductivity (κ > 0.5 W/m·K) and mechanical stability for heat-dissipating materials .

Experimental Tip : Use differential scanning calorimetry (DSC) to map temperature-composition phase diagrams and identify optimal substituent ratios.

What safety protocols are critical during synthesis and handling?

Q. Basic Safety Guidelines

- Ventilation : Use local exhaust systems to avoid inhalation of organic vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with irritants (H315, H319) .

- Electrostatic Control : Ground equipment to prevent ignition of flammable vapors (e.g., dichloromethane) .

How does electrolyte solvent choice influence yield and purity in electrochemical synthesis?

Q. Advanced Solvent Effects

- Propylene Carbonate (PC) : High polarity (ε = 64.4) reduces product solubility, enabling precipitation and yields up to 39% for derivatives like 2d and 2e. PC is non-toxic and ideal for large-scale reactions .

- Acetonitrile (ACN) : Higher solubility of intermediates increases over-oxidation risk, reducing yields by 15–20% compared to PC .

Recommendation : Pre-screen solvents via solubility tests and CV to identify conditions favoring product insolubility.

What are the key material science applications of this compound?

Q. Basic Applications

- MOFs/COFs : Hexahydroxy (HHTP) and hexaamino (HATP) derivatives serve as linkers for porous coordination polymers with applications in catalysis and gas storage .

- Discotic Liquid Crystals : Alkoxy- and thioether-substituted derivatives form columnar mesophases for organic electronics .

- Fluorescent Labels : Conjugation with boronic acids enables use in bioimaging .

How should researchers address yield discrepancies across studies?

Q. Advanced Data Contradiction Analysis

- Reaction Conditions : Compare solvent polarity, current density, and electrolyte composition. For example, TBABF₄ in PC yields 29–39% , while BBr₃ in CH₂Cl₂ claims 100% .

- Purification Methods : Acidic hydrolysis (e.g., acetic acid/water) removes byproducts more effectively than traditional dealkylation .

- Analytical Validation : Use HPLC or TLC to quantify impurities and adjust recrystallization protocols (e.g., methanol/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.